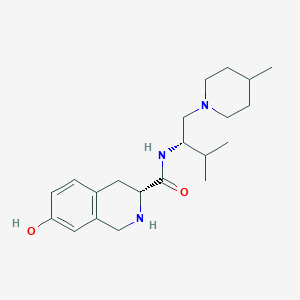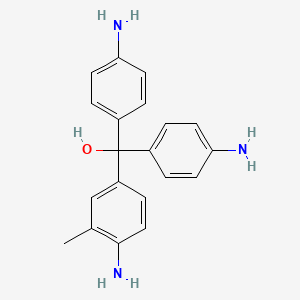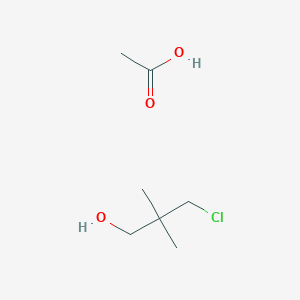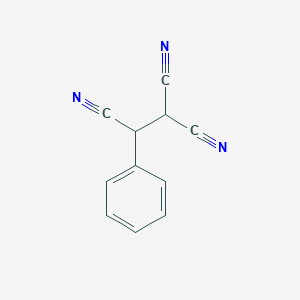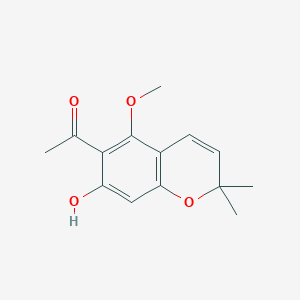
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate is a chemical compound with the molecular formula C10H11NO2 It is a derivative of indan, a bicyclic hydrocarbon, and contains a hydroxyl group and a methylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate typically involves the following steps:
Formation of 1H-Inden-5-ol, 2,3-dihydro-: This intermediate can be synthesized through the reduction of 1H-indene-5-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol.
Carbamoylation: The hydroxyl group of 1H-Inden-5-ol, 2,3-dihydro- is then reacted with methyl isocyanate (CH3NCO) to form the methylcarbamate derivative. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine (TEA) to neutralize the generated hydrogen chloride (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride (SOCl2) to form a chloro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1H-Inden-5-one, 2,3-dihydro-.
Reduction: Formation of 1H-Inden-5-amine, 2,3-dihydro-.
Substitution: Formation of 1H-Inden-5-chloro, 2,3-dihydro-.
Applications De Recherche Scientifique
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate can be compared with other similar compounds, such as:
1H-Inden-5-ol, 2,3-dihydro-: Lacks the methylcarbamate group, making it less versatile in certain applications.
1H-Inden-5-amine, 2,3-dihydro-: Contains an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
1H-Inden-5-chloro, 2,3-dihydro-: Contains a chloro group, which can be used for further functionalization through nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propriétés
Numéro CAS |
120-59-2 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-5-yl N-methylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)14-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H,12,13) |
Clé InChI |
JOYSBFMLGYQIPE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC2=C(CCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


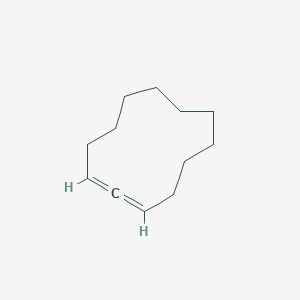
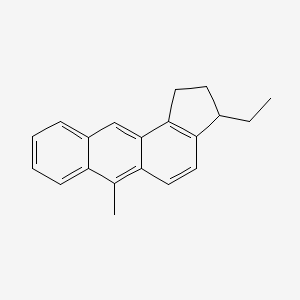
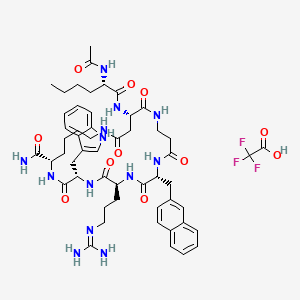
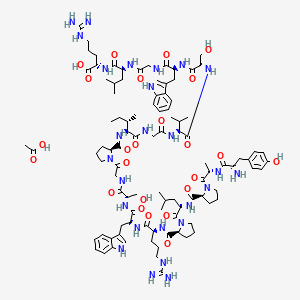
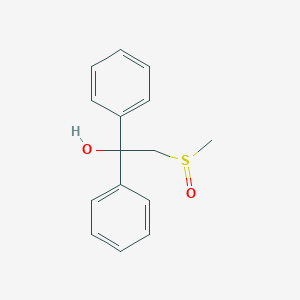
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
